Ozagrel Exhibits >90,000-fold Selectivity for TXA2 Synthase over Cyclooxygenase
Ozagrel demonstrates exceptional selectivity for TXA2 synthase. It does not inhibit prostacyclin (PGI2) synthetase, cyclooxygenase (COX), or PGE2 isomerase at concentrations up to 1 mM [1]. This contrasts sharply with broad-spectrum COX inhibitors like aspirin, which non-selectively suppress both TXA2 and PGI2 production, leading to potential gastrointestinal and vascular side effects [2].
| Evidence Dimension | Selectivity profile (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 nM for TXA2 synthase; IC50 > 1 mM for PGI2 synthase, COX, PGE2 isomerase |
| Comparator Or Baseline | Aspirin: Inhibits COX-1 (IC50 ~1.7 µM) and COX-2 (IC50 >100 µM), non-selectively suppressing prostaglandin synthesis [3]. |
| Quantified Difference | >90,000-fold selectivity margin (1,000,000 nM / 11 nM) |
| Conditions | Enzymatic assays with human/rabbit platelet microsomes |
Why This Matters
This high selectivity profile supports the use of ozagrel sodium in experimental models where preserving PGI2-mediated vasodilation and cytoprotection is critical, avoiding the confounding effects associated with COX inhibition.
- [1] ChemBase. Ozagrel Compound Profile. Accessed 2026. View Source
- [2] NBInno. Ozagrel Sodium vs. Other Antithrombotic Agents: A Comparative Overview. 2025. View Source
- [3] Warner TD, et al. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. 1999 Jun 22;96(13):7563-8. View Source
